5,5-ジメチル-1,3-チアゾリジン-2,4-ジオン

概要

説明

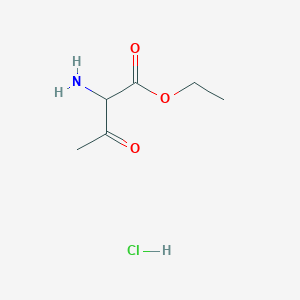

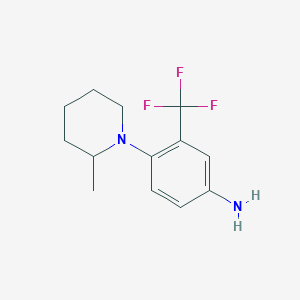

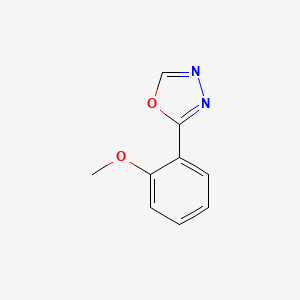

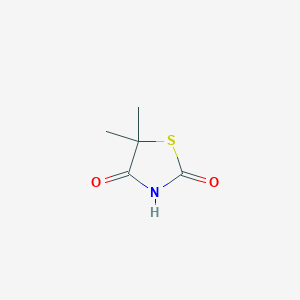

5,5-Dimethyl-1,3-thiazolidine-2,4-dione , also known by its IUPAC name, is a heterocyclic compound with the molecular formula C₅H₇NO₂S . It is a white crystalline powder and has a molecular weight of 145.18 g/mol . This compound belongs to the class of thiazolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of 5,5-dimethyl-1,3-thiazolidine-2,4-dione consists of a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The thiazolidine ring confers unique properties to this compound. Researchers have characterized its structure using techniques such as ¹H-NMR , IR spectroscopy , and mass spectrometry .

科学的研究の応用

抗菌活性

チアゾリジン誘導体は、顕著な抗菌性を有することが示されています。例えば、BMC Chemistryに掲載された研究では、特定の化合物が、大腸菌とチフス菌に対して、それぞれMIC値が19.2 µMおよび18.5-18.6 µMであることが示されました。 .

抗糖尿病作用

研究によると、チアゾリジンジオン誘導体は、グルコース代謝に関与する受容体であるPPAR-γの部分的活性化剤として作用する可能性があります。これは、現在の抗糖尿病薬に関連する有害作用を軽減するために、潜在的に使用できることを示唆しています .

抗酸化特性

一連のチアゾリジン-2,4-ジオン分子を合成し、基準薬としてアスコルビン酸を用いたDPPHラジカル捕捉アッセイにより、その抗酸化能を評価しました .

抗がん活性

同一シリーズのチアゾリジン-2,4-ジオン分子は、その抗がん能についても評価されましたが、検索スニペットには具体的な結果は記載されていませんでした .

薬理活性

チアゾリジンとその誘導体は、その薬理活性について要約されており、構造の多様性により、さまざまな生物学的用途が含まれます .

生物学的用途

別の研究では、チアゾリジノンとその合成と生物学的用途について議論し、さまざまな細菌株に対して有意な阻害領域を示す化合物が言及されました .

作用機序

Target of Action

The primary target of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers and plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .

Mode of Action

5,5-Dimethyl-1,3-thiazolidine-2,4-dione exhibits its biological response by stimulating the PPAR-γ receptor . This stimulation leads to exceptional anti-hyperglycemic actions without producing hypoglycemia .

Biochemical Pathways

The compound mediates the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Pharmacokinetics

Thiazolidine derivatives, in general, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The compound exhibits diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . In antioxidant evaluation studies, one of the analogues of this compound was found to be the most active molecule .

Action Environment

The action, efficacy, and stability of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione can be influenced by various environmental factors. It’s important to note that the compound should be stored at room temperature and users should avoid breathing dust and contact with skin and eyes .

Safety and Hazards

生化学分析

Biochemical Properties

5,5-Dimethyl-1,3-thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPAR-γ, 5,5-Dimethyl-1,3-thiazolidine-2,4-dione enhances insulin sensitivity and modulates the transcription of genes involved in glucose uptake and fatty acid storage .

Cellular Effects

The effects of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione on various cell types and cellular processes are profound. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, thereby increasing the storage of fatty acids . In muscle cells, it enhances glucose uptake by upregulating the expression of glucose transporter type 4 (GLUT4) on the cell membrane . Additionally, 5,5-Dimethyl-1,3-thiazolidine-2,4-dione influences cell signaling pathways, such as the insulin signaling pathway, and modulates gene expression related to glucose and lipid metabolism .

Molecular Mechanism

At the molecular level, 5,5-Dimethyl-1,3-thiazolidine-2,4-dione exerts its effects through binding interactions with PPAR-γ. This binding leads to the activation of PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This binding results in the transcriptional activation or repression of genes involved in glucose and lipid metabolism . Additionally, 5,5-Dimethyl-1,3-thiazolidine-2,4-dione may inhibit or activate other enzymes, further influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione have been observed to change over time. The compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over extended periods, 5,5-Dimethyl-1,3-thiazolidine-2,4-dione has been shown to maintain its efficacy in modulating glucose and lipid metabolism .

Dosage Effects in Animal Models

The effects of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and weight gain have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5,5-Dimethyl-1,3-thiazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and influences metabolic flux and metabolite levels . The compound’s role in modulating glucose and lipid metabolism is particularly significant, as it enhances the storage of fatty acids in adipocytes and increases glucose uptake in muscle cells .

Transport and Distribution

Within cells and tissues, 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as adipose tissue and muscle . The compound’s distribution is crucial for its therapeutic effects, as it ensures that the active compound reaches the sites of action.

Subcellular Localization

The subcellular localization of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, its localization to the nucleus is critical for its interaction with PPAR-γ and subsequent transcriptional regulation of target genes .

特性

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNEBLQDNYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536907 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-15-0 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。